
2-(6-chloropyridazin-3-yl)isoindoline
Vue d'ensemble
Description
2-(6-Chloropyridazin-3-yl)isoindoline is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de complexes de métaux de transition
Le composé « 2-(6-chloropyridazin-3-yl)isoindoline » peut être utilisé dans la synthèse de complexes de métaux de transition. Une nouvelle classe de complexes métalliques de fer (II), de nickel (II) et de cuivre (II) à base de pyridazine a été synthétisée à partir de ce composé . Le ligand se comporte comme un ligand tridentate par l'intermédiaire de l'atome d'azote de la pyridine-2-acétaldéhyde, des atomes d'azote du groupe azométhine et du cycle pyridazine .
Activités biologiques
Les complexes métalliques synthétisés de « this compound » ont été évalués pour leur activité antibactérienne in vitro contre diverses souches telles que Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, et pour leur activité antifongique in vitro contre Candida albicans, Aspergillus niger et Aspergillus clavatus .
Activités anticancéreuses
Le ligand dérivé de « this compound » a été évalué pour ses essais de cytotoxicité contre les lignées cellulaires humaines de cancer du côlon MiaPaCa-2 et PanC-1 in vitro .
Études d'amarrage moléculaire
Les structures optimisées du ligand et de ses complexes ont été utilisées pour réaliser des études d'amarrage moléculaire avec les récepteurs de l'enzyme ADN gyrase afin de déterminer le mode d'interaction le plus préféré .
Synthèse d'hétérocycles de N-isoindoline-1,3-diones
Le composé « this compound » peut être utilisé dans la synthèse d'hétérocycles de N-isoindoline-1,3-diones . Ces composés aromatiques ont suscité un intérêt considérable pour leur utilisation potentielle dans divers domaines tels que la synthèse pharmaceutique, les herbicides, les colorants, les teintures, les additifs polymères, la synthèse organique et les matériaux photochromes .
Agents thérapeutiques
Comprendre les relations structure-activité et les propriétés biologiques des dérivés de la N-isoindoline-1,3-dione, dans le but de débloquer leur potentiel en tant qu'agents thérapeutiques .
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVONVKHCKMHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


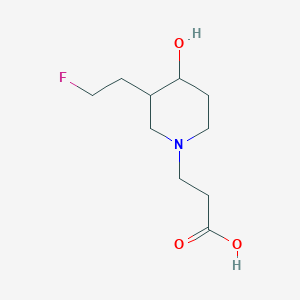
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)
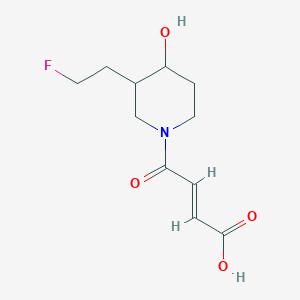
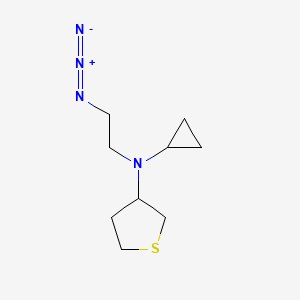
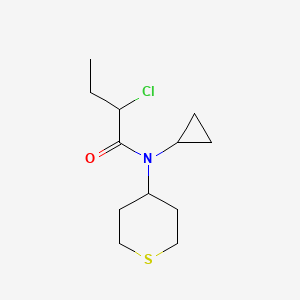
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)
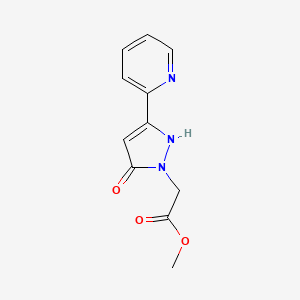


![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
